
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene is an organic compound with the molecular formula C10H13BrO2. It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group, two methoxy groups, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxy-3-methylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The methoxy groups can be oxidized under strong oxidative conditions to form corresponding quinones.
Reduction Reactions: The compound can be reduced to form the corresponding benzyl alcohol derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and primary or secondary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include 2,5-dimethoxy-3-methylbenzyl alcohol, 2,5-dimethoxy-3-methylbenzonitrile, and various amine derivatives.
Oxidation: Products include quinones and other oxidized aromatic compounds.
Reduction: The major product is 2,5-dimethoxy-3-methylbenzyl alcohol.
科学的研究の応用
1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new carbon-nucleophile bonds, resulting in the substitution of the bromine atom. The methoxy groups can also participate in various reactions, including oxidation and reduction, further diversifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar to 1-(Bromomethyl)-2,5-dimethoxy-3-methylbenzene, benzyl bromide contains a bromomethyl group attached to a benzene ring. it lacks the methoxy and methyl substituents.
2,5-Dimethoxybenzyl Bromide: This compound is similar but lacks the methyl group on the benzene ring.
3-Methylbenzyl Bromide: This compound has a methyl group on the benzene ring but lacks the methoxy groups.
Uniqueness
This compound is unique due to the presence of both methoxy and methyl substituents on the benzene ring. This combination of substituents influences the compound’s reactivity and makes it a versatile intermediate in organic synthesis. The methoxy groups can participate in various reactions, while the bromomethyl group provides a site for nucleophilic substitution, making it a valuable compound in both research and industrial applications.
特性
CAS番号 |
22460-32-8 |
|---|---|
分子式 |
C10H13BrO2 |
分子量 |
245.11 g/mol |
IUPAC名 |
1-(bromomethyl)-2,5-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C10H13BrO2/c1-7-4-9(12-2)5-8(6-11)10(7)13-3/h4-5H,6H2,1-3H3 |
InChIキー |
DRAKUENBQWMEQJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OC)CBr)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


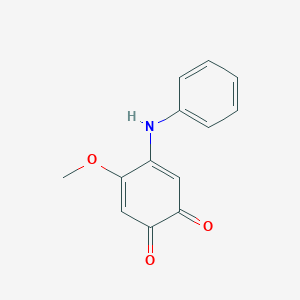
![N-[(Benzyloxy)carbonyl]glycyl-L-alanyl-L-alanine](/img/structure/B14711606.png)

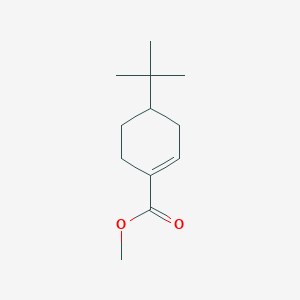
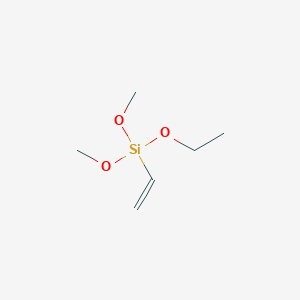
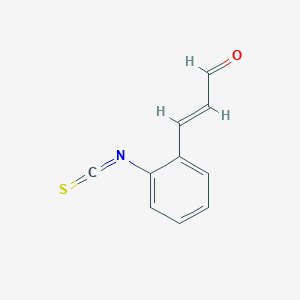



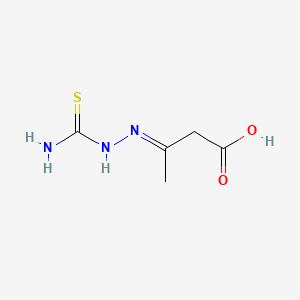
![1-[4-(2-Aminoethyl)phenyl]propan-1-one;hydrochloride](/img/structure/B14711674.png)
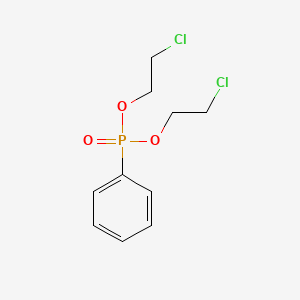
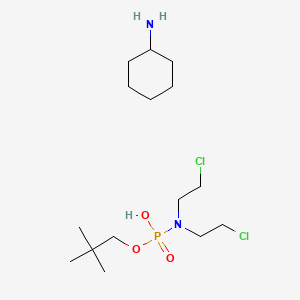
![S-[2-(Ethylsulfanyl)ethyl] O-hexyl methylphosphonothioate](/img/structure/B14711691.png)
